
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as 3-Br-MDPPEA, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine is believed to involve the inhibition of the reuptake of serotonin by the serotonin transporter. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn produces a range of biochemical and physiological effects. The compound has also been shown to have some affinity for the dopamine transporter, although this is thought to be less significant than its affinity for the serotonin transporter.
Biochemical and Physiological Effects:
Studies have shown that this compound produces a range of biochemical and physiological effects. These include an increase in extracellular serotonin levels, an increase in dopamine release, and an increase in the firing rate of serotonergic neurons. The compound has also been shown to produce some effects on the noradrenergic and cholinergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using the compound is its psychoactive effects, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine. One area of interest is the potential therapeutic applications of the compound, particularly in the treatment of conditions such as depression and anxiety. Another area of interest is the role of the compound in the regulation of serotonin and dopamine signaling pathways. Further studies are also needed to better understand the biochemical and physiological effects of the compound and its potential as a research tool in the field of neuroscience.
Méthodes De Synthèse
The synthesis of N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves the reaction of 3-bromobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions in a suitable solvent such as dichloromethane or toluene. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
Research on N-(3-bromobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has primarily focused on its potential therapeutic applications in the field of neuroscience. The compound is known to have a strong affinity for the serotonin transporter and has been shown to produce a range of biochemical and physiological effects. Studies have suggested that this compound may have potential as a treatment for conditions such as depression and anxiety.
Propriétés
Formule moléculaire |
C15H17BrN2 |
|---|---|
Poids moléculaire |
305.21 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17BrN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |
Clé InChI |
MQHGIIIDPSFOPG-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br |
SMILES canonique |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



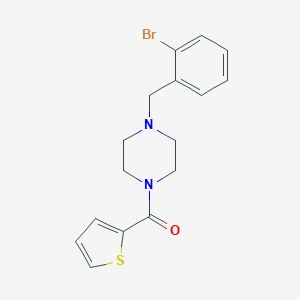
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
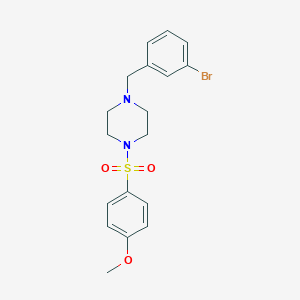
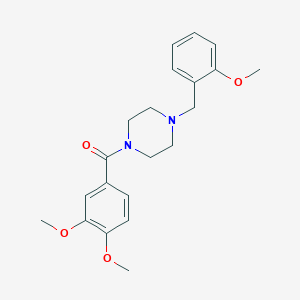


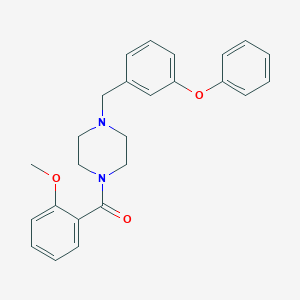
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)
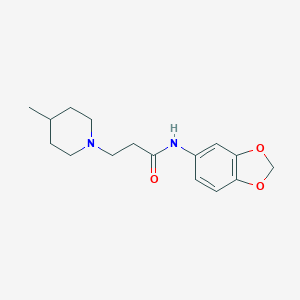
methanone](/img/structure/B248780.png)

![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)

